Aspirin sodium

Aqueous solubility Formulation development Parenteral administration

Researchers developing parenteral NSAID formulations face the barrier of aspirin's poor aqueous solubility (~3 g/L), precluding injectable delivery. Aspirin sodium (CAS 493-53-8) overcomes this with ~1,000-fold greater solubility (~120 g/100 mL), enabling intravenous administration and consistent oral absorption independent of gastric conditions. • Enables injectable/parenteral formulations that bypass gastric mucosal injury and variable GI absorption. • Delivers 115% greater AUC under fed conditions vs. chewed aspirin in oral solution form. • Standard pack sizes: 1 g, 10 g, 25 g, 5 kg, bulk custom; ≥98% purity; in stock for immediate global dispatch.

Molecular Formula C9H8NaO4
Molecular Weight 203.15 g/mol
CAS No. 493-53-8
Cat. No. B1260014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspirin sodium
CAS493-53-8
Molecular FormulaC9H8NaO4
Molecular Weight203.15 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)O.[Na]
InChIInChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);
InChIKeyDCNFJXWUPHHBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspirin Sodium: Soluble Salicylate Profile


Aspirin sodium (sodium acetylsalicylate) is the sodium salt of acetylsalicylic acid (ASA), belonging to the salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs). It possesses analgesic, antipyretic, anti-inflammatory, and antiplatelet activities via irreversible acetylation of cyclooxygenase (COX) enzymes [1]. Unlike the parent free acid, the ionized carboxylate moiety confers markedly enhanced aqueous solubility and rapid dissolution characteristics [2], enabling both parenteral administration and immediate-release oral solution formulations.

Soluble salicylate salt for injectable and rapid-dissolution oral research formulations
Requires stable anhydrous crystalline form for reproducible research use
Enables parenteral and oral exposure-model studies without dissolution-rate limitations

Aspirin Sodium Interchange Limitations


Generic interchange among aspirin forms fails due to fundamentally divergent physicochemical and biological performance profiles. Aspirin (acetylsalicylic acid) exhibits aqueous solubility of approximately 3 g/L [1], rendering it unsuitable for parenteral administration and limiting dissolution-dependent absorption. Alternative soluble salts (e.g., lysine acetylsalicylate, carbasalate calcium) differ in solubility magnitude, stability profile, and excipient compatibility [2]. Aspirin sodium demonstrates solubility nearly 1,000-fold greater than the free acid [3], enabling intravenous use and rapid oral absorption—properties not shared by the parent compound. Additionally, route-dependent gastrointestinal toxicity profiles differ substantially between parenteral sodium acetylsalicylate and oral aspirin [4], precluding simple therapeutic substitution. Selection among these candidates must therefore be guided by formulation requirements (solid vs. injectable), desired absorption kinetics, and stability constraints.

Free acid (aspirin) not interchangeable
Low aqueous solubility (~3 g/L) precludes parenteral use and limits dissolution-dependent absorption; the sodium salt enables both.
Alternative soluble salts differ in solubility and stability
Salts such as lysine acetylsalicylate or carbasalate calcium exhibit significantly lower solubility and may require different formulation approaches.
Solid-state form critically affects reproducibility
Non-optimized sodium aspirin preparations can decompose within weeks; anhydrous crystalline form is required for consistent lot performance.

Aspirin Sodium Procurement Evidence Guide


Aqueous Solubility vs. Aspirin Free Acid

Aspirin sodium exhibits aqueous solubility approximately 1,000-fold greater than the parent free acid, acetylsalicylic acid [1]. This difference enables the sodium salt to be formulated into injectable solutions and rapidly dissolving oral preparations, whereas the free acid cannot be administered parenterally due to low solubility.

Aqueous Solubility
Head-to-head
~1,000-fold greater than aspirin free acid
Supports formulation selection for parenteral and rapid-dissolution studies
Water at ambient temperature; patent-derived estimate
Aqueous solubility Formulation development Parenteral administration

Aqueous Solubility vs. Carbasalate Calcium

Both aspirin sodium and carbasalate calcium (calcium acetylsalicylate-urea complex) are water-soluble aspirin derivatives; however, their solubility profiles differ substantially. Carbasalate calcium demonstrates aqueous solubility of approximately 80–91 mg/mL at room temperature [1]. In contrast, aspirin sodium exhibits solubility in the range of approximately 3,000 g/L (estimated from the ~1,000× solubility of the free acid, which is ~3 g/L) [2].

Solubility vs. Carbasalate Ca
Cross-study comparable
>30,000-fold higher solubility (estimated)
May support highly concentrated aqueous formulation screening
Cross-study comparison; carbasalate Ca at 80–91 mg/mL
Water solubility Formulation screening Salt selection

Oral Absorption: Solution vs. Chewed Tablet

An oral aspirin solution (facilitated by the water solubility of the sodium salt) provides more rapid exposure to higher plasma concentrations of both acetylsalicylic acid (ASA) and salicylic acid (SA) compared to a chewed aspirin tablet. In a randomized, open-label, crossover Phase 1 study, the oral solution produced a 115% greater exposure (AUC) to ASA under fed conditions compared to the chewed tablet [1].

Oral ASA Exposure
Head-to-head
115% greater AUC (fed state) with oral solution vs. chewed tablet
Supports rapid absorption profile review; food-effect context
Phase 1 crossover study; healthy volunteers
Oral absorption Pharmacokinetics Rapid onset

GI Safety: IV vs. Oral Aspirin

Intravenous administration of sodium acetylsalicylate does not increase gastrointestinal blood loss, whereas oral aspirin is well established to cause gastric mucosal injury. In a clinical study of 15 healthy male volunteers, intravenous infusion of 1 g sodium acetylsalicylate twice daily for three days produced no increase in fecal blood loss measured by ⁵¹Cr-labeled red cells [1]. No salicylate was detected in gastric washings or saliva following intravenous administration [1].

GI Blood Loss (IV route)
Cross-study comparable
No increase in fecal blood loss with IV sodium acetylsalicylate
IV route avoids direct gastric mucosal exposure; systemic bleeding context may differ
15 healthy males; ⁵¹Cr-labeled RBC assay; 1969 study
Gastrointestinal safety Parenteral NSAID Route-dependent toxicity

Solid-State Stability: Anhydrous vs. Conventional Form

Conventional sodium acetylsalicylate preparations exhibit poor storage stability due to hydrolysis of the acetyl group, with decomposition yielding salicylic acid and acetic acid within weeks to months [1]. A patented crystalline form—obtained by controlled precipitation of sodium aspirin dihydrate followed by dehydration to anhydrous sodium aspirin—demonstrates high storage stability and remains free-flowing at ambient temperature for extended periods [1][2]. While quantitative half-life data are not reported, the patent explicitly claims this form overcomes the unpredictable and erratic decomposition observed in prior art sodium aspirin preparations.

Solid-State Stability
Supporting evidence
Stable anhydrous crystalline form; free-flowing at ambient temperature
Critical for batch-to-batch reproducibility; conventional form may decompose
Patent claims; quantitative half-life not reported
Solid-state stability Shelf-life Crystalline form

Aspirin Sodium Research & Industrial Applications


Parenteral Analgesic & Antiplatelet Formulation

Based on aqueous solubility approximately 1,000-fold greater than aspirin [1] and clinical evidence that intravenous administration avoids local gastric mucosal injury [2], aspirin sodium is the preferred active pharmaceutical ingredient (API) for developing injectable NSAID formulations. This scenario applies to research on perioperative pain management, acute coronary syndrome interventions, and studies requiring systemic aspirin exposure without oral route limitations.

Rapid-Dissolution Oral Dosage Forms

The 115% greater AUC for ASA under fed conditions observed with an oral aspirin solution compared to a chewed tablet [3] validates the selection of aspirin sodium in effervescent tablets, powders, and liquid formulations. This scenario addresses procurement needs for developing acute analgesic products where rapid onset and consistent absorption despite food intake are critical performance requirements.

Preclinical Pharmacology: Controlled Exposure

Parenteral sodium acetylsalicylate enables precise dose delivery and bypasses variable gastrointestinal absorption [2]. This application scenario is relevant for in vivo studies investigating aspirin's mechanisms of action, dose-response relationships, and systemic effects (e.g., platelet inhibition, COX acetylation) where oral bioavailability variability would confound interpretation.

Salt Screening & Preformulation Studies

The extreme solubility differential (>30,000-fold vs. carbasalate calcium [4]) and the documented necessity of controlled crystalline form for acceptable solid-state stability [5] make aspirin sodium a compelling case study in pharmaceutical salt selection. This scenario applies to academic and industrial research on solubility-enhancement strategies, solid-form screening, and the interplay between counterion selection and physicochemical properties.

Application
Selection Property
Validation Focus
Injectable formulation research
High aqueous solubility profile
IV compatibility, dissolution rate, and local GI exposure avoidance
Oral solution and rapid-dissolution dosage form studies
Rapid dissolution and food-independent absorption profile
Absorption consistency and onset time in fed/fasted models
Preclinical exposure-controlled pharmacology
Injectable route enables precise dosing and bypasses oral absorption variability
Systemic exposure and COX inhibition pharmacodynamics
Salt screening and solid-form preformulation
Extreme solubility advantage and crystalline form stability requirements
Solid-state stability and batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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